[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester
Overview
Description
[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an indole ring, a tert-butoxycarbonyl group, and a methyl ester group. These structural features contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the indole ring: The indole ring is synthesized through a series of cyclization reactions.
Coupling reactions: The protected amino group and the indole ring are coupled with acetic acid methyl ester under specific reaction conditions, such as the presence of coupling reagents like EDCI or DCC.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the ester group.
Substitution: Substituted derivatives at the ester group.
Scientific Research Applications
[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid: Lacks the methyl ester group.
[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-propionic acid: Contains a propionic acid group instead of an acetic acid group.
Uniqueness
The presence of the methyl ester group in [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester imparts unique chemical properties, such as increased lipophilicity and altered reactivity. These features distinguish it from similar compounds and contribute to its specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)22-15(17(24)21-11-16(23)26-4)9-12-10-20-14-8-6-5-7-13(12)14/h5-8,10,15,20H,9,11H2,1-4H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKMKNJOXOYUOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312799 | |
Record name | Methyl N-(tert-butoxycarbonyl)tryptophylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57769-48-9 | |
Record name | NSC262677 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl N-(tert-butoxycarbonyl)tryptophylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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